molecular formula C13H10N2OS B2725538 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one CAS No. 91822-63-8

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B2725538
CAS No.: 91822-63-8
M. Wt: 242.3
InChI Key: OHXAADDPGLWMGZ-UHFFFAOYSA-N
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Description

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one is a specialized chemical scaffold based on the 2-aminothiazol-4(5H)-one core, a structure recognized for its diverse biological potential, including anticancer, antibacterial, and antitubercular activities . This compound is of significant interest in dermatological and cosmetic research primarily for its potent anti-tyrosinase activity. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis, making it a critical target for addressing skin hyperpigmentation disorders . Structural analogs of this compound, featuring the naphthylamino-substituted thiazol-4(5H)-one scaffold, have demonstrated exceptional efficacy as competitive tyrosinase inhibitors. One closely related analog, (Z)-5-(2,4-dihydroxybenzylidene)-2-((naphthalen-1-yl)amino)thiazol-4(5H)-one, exhibited an IC50 value of 1.60 µM against mushroom tyrosinase, which is approximately 11 times more potent than the standard agent, kojic acid . In vivo studies in zebrafish larvae further confirmed the potent depigmentation effects of these analogs, with some showing activity at concentrations 200 times lower than kojic acid, underscoring their potential as lead compounds for developing new therapeutic agents for skin hyperpigmentation . The mechanism of action involves competitive inhibition, where the compound binds directly to the active site of the tyrosinase enzyme, as supported by Lineweaver-Burk plot analysis and in silico molecular docking studies . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAADDPGLWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC3=CC=CC=C3C=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one typically involves the reaction of 2-naphthylamine with thioamide derivatives under specific conditions. One common method involves the cyclization of 2-naphthylamine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazol-4(5H)-one Derivatives
Compound Name 2-Substituent 5-Substituent Key Biological Activity (IC50) Target Reference
2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one 2-Naphthylamino H Not reported
(5Z)-5s (Bourahla et al., 2021) Pyridin-2-ylamino Benzo[1,3]dioxol-5-ylmethylene 0.033 µM (DYRK1A inhibition) Protein Kinase DYRK1A
2-(4-Fluorophenylamino)-1,3-thiazol-4(5H)-one 4-Fluorophenylamino H Not reported
2-Amino-5-arylidene derivatives (Johansson et al., 2008) Amino Arylidene (e.g., quinolin-6-ylmethylene) Potent 11β-HSD1 inhibition 11β-HSD1 enzyme
(5Z)-5u (Bourahla et al., 2021) 4-Methoxyphenylamino Benzo[1,3]dioxol-5-ylmethylene 90% yield (synthetic)
Key Observations:

2-Substituent Effects: Naphthylamino vs. Pyridylamino: The pyridylamino group in compound (5Z)-5s confers nanomolar DYRK1A inhibition, likely due to hydrogen bonding with kinase active sites. In contrast, the bulkier naphthylamino group may enhance hydrophobic interactions but reduce solubility . Fluorophenylamino: The electron-withdrawing fluorine atom in 2-(4-fluorophenylamino) derivatives could improve metabolic stability compared to naphthyl, though activity data are lacking .

5-Substituent Effects: Arylidene vs. H: Derivatives with 5-arylidene groups (e.g., benzo[1,3]dioxol-5-ylmethylene) exhibit significantly higher activity, as seen in (5Z)-5s (IC50 = 0.033 µM). The absence of this group in this compound may limit its potency unless compensated by the naphthyl group’s aromatic interactions .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., for (5Z)-5u) achieves high yields (90%) and stereochemical control, suggesting scalable routes for similar compounds.

Pharmacological Profiles and Target Selectivity

  • Kinase Inhibition: Compounds like (5Z)-5s and (5Z)-3e (IC50 = 0.028 µM) demonstrate that both 2- and 5-substituents are critical for DYRK1A inhibition. The naphthylamino group’s planar structure may mimic ATP-binding site interactions, but the lack of a 5-arylidene moiety could reduce affinity .
  • Enzyme Inhibition: 2-Amino-1,3-thiazol-4(5H)-ones with 5-arylidene substituents (e.g., quinolin-6-ylmethylene) show potent 11β-HSD1 inhibition, highlighting the importance of conjugated systems for enzyme binding. The naphthylamino derivative’s activity in this context remains unexplored .

Physicochemical Properties

Table 2: Property Comparison
Compound LogP (Predicted) Solubility Molecular Weight
This compound ~3.5 Low (hydrophobic) 268.34 g/mol
(5Z)-5s ~2.8 Moderate 377.06 g/mol
2-(4-Fluorophenylamino)-1,3-thiazol-4(5H)-one ~2.1 Moderate 236.27 g/mol

Biological Activity

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structural features of this compound, particularly the naphthylamino group and the thiazole ring, contribute to its unique reactivity and biological interactions.

The synthesis of this compound typically involves the cyclization of 2-naphthylamine with thioamide derivatives or α-haloketones under basic conditions. This reaction leads to the formation of a thiazole ring, which is critical for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for further derivatization and exploration of its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, compounds with similar thiazole structures have shown significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli. In comparative studies, these compounds exhibited better activity than traditional antibiotics such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus0.012
Thiazole derivative AE. coli0.008
AmpicillinS. aureus1.0
StreptomycinE. coli1.5

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that thiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been identified as potent inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme linked to metabolic syndrome and cancer progression .

Case Study: Inhibition of 11beta-HSD1
In a study evaluating various thiazolone derivatives, one analog demonstrated a Ki value of 3 nM against human 11beta-HSD1, indicating strong inhibitory potential. This suggests that modifications to the thiazole core can enhance biological activity significantly .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind selectively to bacterial topoisomerases has been documented, which disrupts DNA replication in bacteria without affecting human topoisomerases .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A widely used approach involves cyclocondensation of substituted pyrazolines with chloroacetyl chloride or thioamide derivatives. For example, microwave-assisted one-pot synthesis using morpholine-4-carbothioamide, aldehydes, and chloroacetyl chloride in ethanol with MgO as a solid base catalyst achieves yields of 55–76% under optimized conditions (600 W, 1 hour) . Traditional methods involve Knoevenagel condensation to introduce arylidene substituents, followed by purification via column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • FT-IR and FT-Raman : Identify functional groups (e.g., C=O stretch at ~1690 cm⁻¹, N–H vibrations) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond lengths, angles, and hydrogen-bonding networks. For example, the methanol solvate of a related compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 10.6243 Å, b = 22.2530 Å .

Q. What preliminary biological assays are used to evaluate the anxiolytic potential of this compound?

  • Methodological Answer : The elevated plus maze (EPM) test in rats is standard. Key metrics include:
  • Percentage open-arm entries : Active compounds (e.g., 2-[3-(furan-2-yl)-5-(2-chlorophenyl)-substituted derivatives) show >14% preference vs. controls .
  • Time spent in open arms : Significant anxiolytic effects correlate with >40 seconds (vs. <10 seconds for controls). Toxicity studies (LD₅₀ ~98 mg/kg) precede EPM to ensure safety .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency and yield?

  • Methodological Answer :
  • Catalyst selection : MgO solid base (prepared via calcination of Mg(OH)₂ at 350°C) improves electrophilic substitution in chloroacetyl chloride, achieving 73% yield for 5-(3-nitrobenzylidene) derivatives .
  • Solvent and energy source : Ethanol as a green solvent combined with microwave irradiation reduces reaction time from 10 hours (conventional heating) to 1 hour .
  • Parameter screening : Use factorial design to optimize variables like furnace power (300–600 W) and aldehyde substituent electronic effects (e.g., nitro groups enhance reactivity) .

Q. How do substituent variations on the thiazolone core influence biological activity and electronic properties?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, enhancing receptor binding. For example, 2-chlorophenyl derivatives exhibit 42.50 seconds in open-arm EPM vs. 15.11 seconds for dimethylamino-phenyl analogs .
  • Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (~3.5 eV) correlates with higher bioactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Control standardization : Use negative controls (e.g., Pitstop® 2 at 300 µM) to validate assay specificity and rule off-target effects .
  • Structural validation : Re-analyze conflicting compounds via X-ray crystallography to confirm regiochemistry (e.g., Z vs. E isomers in arylidene derivatives) .
  • Meta-analysis : Compare substituent electronic profiles (Hammett σ values) and assay conditions (e.g., dose, animal strain) to identify confounding variables .

Q. How can hydrogen-bonding patterns and crystal packing predict stability and solubility?

  • Methodological Answer :
  • Graph-set analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) using Etter’s formalism. For example, methanol solvates form R₂²(8) motifs, enhancing crystal lattice stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking of naphthyl groups contributes 15–20% to crystal cohesion) .

Q. What advanced computational tools model interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to receptors (e.g., GABAA for anxiolytic activity). Docking scores (ΔG < −7 kcal/mol) correlate with in vivo efficacy .
  • Molecular dynamics (MD) : AMBER or GROMACS simulates ligand-receptor stability over 100 ns trajectories, identifying key residues (e.g., Arg87 in DYRK1A kinase) for mutagenesis studies .

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